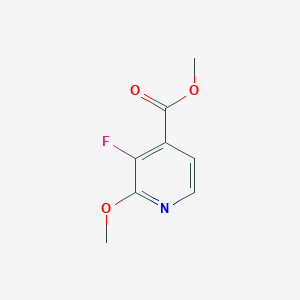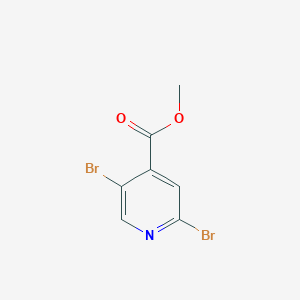
Methyl 2,5-dibromoisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dibromoisonicotinate: is a chemical compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol . It is a derivative of isonicotinic acid where two bromine atoms are substituted at the 2 and 5 positions of the pyridine ring, and a methyl group is attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized by halogenating isonicotinic acid followed by methylation. The reaction involves treating isonicotinic acid with bromine in the presence of a suitable catalyst, such as ferric bromide, to introduce bromine atoms at the 2 and 5 positions.
Methylation Reaction: The resulting dibrominated compound is then methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process to ensure consistency and efficiency. The halogenation and methylation reactions are carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to optimize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium iodide, potassium cyanide, and ammonia can be employed in substitution reactions.
Major Products Formed:
Oxidation Products: Methyl 2,5-dibromopyridine-3-carboxylate, Methyl 2,5-dibromopyridine-4-carboxylate
Reduction Products: Methyl 2,5-dibromopyridine-3-amine, Methyl 2,5-dibromopyridine-4-amine
Substitution Products: Methyl 2,5-dibromopyridine-3-carbamate, Methyl 2,5-dibromopyridine-4-carbamate
Scientific Research Applications
Chemistry: Methyl 2,5-dibromoisonicotinate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biological studies to investigate the effects of brominated compounds on cellular processes and enzyme activities. Medicine: It serves as a precursor in the development of new drugs, particularly those targeting bacterial infections and inflammation. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2,5-dibromoisonicotinate exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways to produce therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 2,6-dibromoisonicotinate: Similar structure but with bromine atoms at different positions on the pyridine ring.
Methyl 2,5-dibromopyridine-3-carboxylate: A carboxylated derivative of Methyl 2,5-dibromoisonicotinate.
Methyl 2,5-dibromopyridine-4-carboxylate: Another carboxylated derivative with a different position of the carboxyl group.
Uniqueness: this compound is unique in its specific arrangement of bromine atoms and the presence of the methyl group, which influences its reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
methyl 2,5-dibromopyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUYQRYTXYEWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
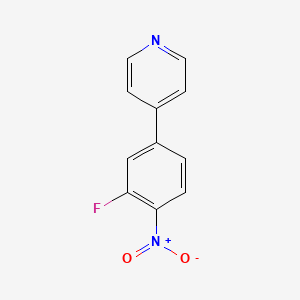
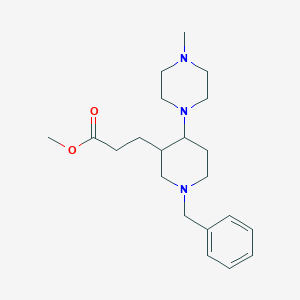
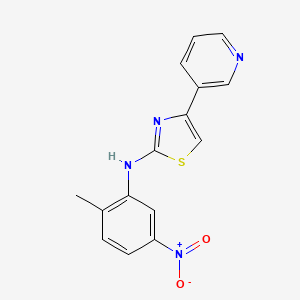
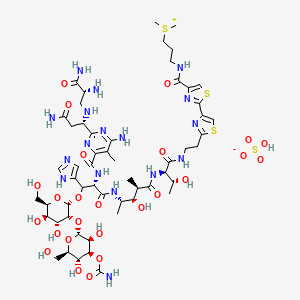
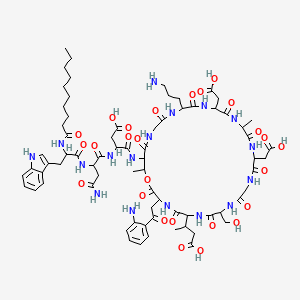
![(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B7838384.png)
![(1R,3S,5Z)-5-[(2E)-2-[(7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B7838387.png)
![2,3-dihydroxybutanedioic acid;(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene](/img/structure/B7838395.png)
![ethyl 7-(4-hydroxyphenyl)-5-methyl-2-methylsulfanyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7838406.png)
![5-[(2,5-Dimethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylic acid](/img/structure/B7838414.png)
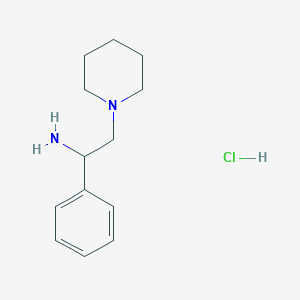
![Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine](/img/structure/B7838425.png)
![4-[(6-Bromoquinazolin-4-yl)amino]benzamide;hydrochloride](/img/structure/B7838427.png)
